molecular formula C10H11N3S B2803911 5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine CAS No. 383130-78-7

5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B2803911
CAS RN: 383130-78-7
M. Wt: 205.28
InChI Key: RXTFAFIUEXCNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine is an important and versatile organic compound that has numerous applications in the scientific research field. This compound has been used in a variety of applications, including organic synthesis, the synthesis of pharmaceuticals and biochemicals, and as an intermediate in the production of other compounds.

Scientific Research Applications

Photodynamic Antimicrobial Therapy (PAT)

TEtPP exhibits excellent photophysical properties, making it a potential agent for antibacterial photodynamic therapy. PAT involves using light-activated compounds to selectively destroy microbial cells. In a study, TEtPP demonstrated higher activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa under irradiation compared to non-irradiated conditions . Its antimicrobial properties could revolutionize infection control.

Materials Science

TEtPP’s aromatic structure and functional groups make it interesting for materials science. It could serve as a building block for designing novel materials, such as polymers, liquid crystals, or nanocomposites. Its incorporation into materials may enhance their properties or introduce new functionalities.

properties

IUPAC Name

5-(4-ethylphenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-2-7-3-5-8(6-4-7)9-12-13-10(11)14-9/h3-6H,2H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTFAFIUEXCNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethylphenyl)-1,3,4-thiadiazol-2-amine

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